Esaprazole - 64204-55-3

Esaprazole

Catalog Number: EVT-267730
CAS Number: 64204-55-3
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Esaprazole is a novel antiulcer compound []. While structurally similar to benzimidazoles like Omeprazole, Pantoprazole, and Rabeprazole, it exhibits distinct biological activities []. Esaprazole demonstrates significant inhibitory effects on gastric acid secretion, making it a subject of interest in ulcer research [, ].

Acetylcholine

  • Relevance: Esaprazole exerts its inhibitory effects on gastric secretion by interacting with the cholinergic parasympathetic pathway, potentially by antagonizing acetylcholine's actions. This suggests a structural or functional similarity between esaprazole and acetylcholine at certain receptor sites. []

Bethanechol

  • Relevance: Esaprazole effectively inhibits bethanechol-evoked gastric acid secretion in dogs and rats, suggesting that esaprazole may act as a muscarinic receptor antagonist, competing with bethanechol for binding sites and blocking its stimulatory effects. This provides further evidence for the anticholinergic properties of esaprazole. [, ]

Histamine

  • Relevance: Esaprazole demonstrates a comparatively weaker inhibitory effect on histamine-stimulated gastric acid secretion compared to its effects on bethanechol or 2-deoxy-D-glucose-induced secretion. [] Additionally, in isolated guinea-pig gastric fundus, esaprazole failed to counteract histamine-stimulated acid output. [] These findings suggest that esaprazole's mechanism of action might not primarily involve direct antagonism of histamine H2 receptors, unlike some other antiulcer agents.

Pentagastrin

  • Relevance: Esaprazole effectively inhibits pentagastrin-stimulated gastric acid secretion in various experimental models. [, , ] This suggests that esaprazole's antisecretory effects are not limited to blocking cholinergic pathways but may also involve interfering with the actions of gastrin or its downstream signaling pathways.

Pirenzepine

  • Relevance: Pirenzepine serves as a reference drug in several studies investigating esaprazole's effects on gastric secretion. [, ] Both drugs demonstrate significant inhibition of gastric acid secretion, particularly in response to vagal stimulation and bethanechol. This suggests that esaprazole may share a similar mechanism of action with pirenzepine, primarily involving muscarinic receptor antagonism.
  • Relevance: In a clinical study comparing esaprazole and sulglicotide in treating chronic superficial gastritis, both drugs demonstrated similar efficacy in improving symptoms and reducing gastric mucosal inflammation. [] This suggests that esaprazole and sulglicotide, despite their different chemical structures and potential mechanisms of action, may share comparable therapeutic benefits in certain gastrointestinal conditions.

Carbenoxolone

  • Relevance: Both esaprazole and carbenoxolone significantly increase the output of soluble and insoluble gastric mucus in rats. [] This shared effect on gastric mucus production suggests that both compounds might exert gastroprotective effects by enhancing the mucus barrier, which plays a crucial role in protecting the gastric mucosa from damage.

Aspirin

  • Relevance: In a clinical study, esaprazole demonstrated a dose-dependent protective effect against aspirin-induced decreases in gastric mucosal potential difference, a marker of mucosal integrity. [] This suggests that esaprazole might possess cytoprotective properties, potentially mitigating the damaging effects of aspirin on the gastric mucosa.

2-Deoxy-D-glucose

  • Relevance: Esaprazole exhibits a strong inhibitory effect on 2-deoxy-D-glucose-induced gastric acid output and gastrin release in dogs. [] This finding further supports the role of the cholinergic pathway in esaprazole's mechanism of action, as 2-deoxy-D-glucose is believed to stimulate gastric acid secretion through vagal activation.
Source and Classification

Esaprazole is derived from the benzimidazole class of compounds, which are known for their ability to inhibit the H+/K+ ATPase enzyme in the gastric parietal cells. This mechanism effectively reduces gastric acid production. The compound has been studied extensively for its pharmacological properties and therapeutic efficacy in various experimental models.

Synthesis Analysis

Methods and Technical Details

The synthesis of Esaprazole involves several chemical reactions that typically include the formation of key intermediates followed by final cyclization steps. One common method reported involves the use of specific reagents under controlled conditions to ensure high purity and yield.

  1. Key Intermediates: The synthesis often starts from readily available starting materials, which undergo various transformations such as alkylation, acylation, or condensation reactions.
  2. Final Cyclization: The final steps usually involve cyclization reactions that form the core structure of Esaprazole. For instance, a typical synthetic route may include:
    • Formation of a benzimidazole ring.
    • Introduction of side chains that enhance its pharmacological profile.

The detailed synthesis pathways can be found in studies focusing on the physicochemical characterization of Esaprazole and its derivatives .

Molecular Structure Analysis

Structure and Data

The molecular structure of Esaprazole can be represented as follows:

  • Molecular Formula: C17H21N3O3S
  • Molecular Weight: 347.43 g/mol

The structure features a benzimidazole core with various substituents that contribute to its biological activity. The specific arrangement of functional groups within the molecule plays a crucial role in its interaction with target enzymes.

Structural Data

  • X-ray Crystallography: Studies have utilized X-ray crystallography to elucidate the three-dimensional arrangement of atoms in Esaprazole, confirming its structural integrity.
  • Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to characterize functional groups and confirm synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

Esaprazole undergoes several chemical reactions during its synthesis and metabolism:

  1. Acid-Base Reactions: As a proton pump inhibitor, Esaprazole interacts with gastric acid through reversible binding.
  2. Metabolic Pathways: In vivo studies indicate that Esaprazole is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also possess pharmacological activity.

These reactions are crucial for understanding both the synthesis and therapeutic mechanisms of Esaprazole .

Mechanism of Action

Process and Data

Esaprazole exerts its therapeutic effects by inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to:

  • Reduction in Gastric Acid Secretion: By blocking this enzyme, Esaprazole effectively decreases the production of gastric acid.
  • Promotion of Mucosal Healing: The reduction in acidity allows for improved healing of gastric mucosa, making it beneficial for patients with ulcerative conditions.

Studies have shown that Esaprazole not only reduces acid secretion but also stimulates gastric mucus output, further aiding in mucosal protection .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Esaprazole typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Esaprazole exhibits stability under acidic conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: The pKa values relevant to Esaprazole indicate its behavior under physiological conditions, affecting its absorption and bioavailability.

Relevant analyses have been conducted using techniques like High-Performance Liquid Chromatography (HPLC) to assess purity and stability .

Applications

Scientific Uses

Esaprazole has significant applications in both clinical and research settings:

  1. Clinical Applications: It is primarily used for treating peptic ulcers and gastroesophageal reflux disease due to its ability to reduce gastric acidity.
  2. Research Applications: Studies on Esaprazole's mechanism have provided insights into proton pump inhibition and its effects on gastric physiology, making it a subject of interest in pharmacological research.

Additionally, ongoing studies are exploring potential new applications for Esaprazole beyond traditional uses, including its role in combination therapies for complex gastrointestinal disorders .

Properties

CAS Number

64204-55-3

Product Name

Esaprazole

IUPAC Name

N-cyclohexyl-2-piperazin-1-ylacetamide

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16)

InChI Key

RTFADALJKSFJDZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2

Solubility

Soluble in DMSO

Synonyms

esaprazole
esaprazole monohydrochloride
hexaprazol
N-((N-cyclohexylcarbamoyl)methyl)piperazine

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.